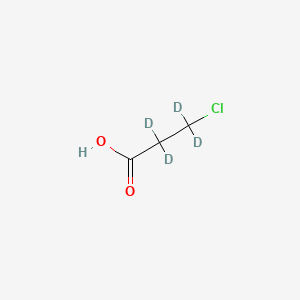
2-Chloro-4-fluoro-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-methylbenzaldehyde is a halogen-substituted benzaldehyde . It’s a versatile chemical compound used in diverse scientific research. Its unique properties make it a valuable tool for synthesizing novel compounds and exploring various applications.
Synthesis Analysis
2-Chloro-4-fluoro-3-methylbenzaldehyde may be used in the synthesis of substituted α-cyanocinnamic acid, via Knoevenagel condensation reaction . It may also be used in the synthesis of 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluoro-3-methylbenzaldehyde is C8H6ClFO . The average mass is 158.56 Da and the monoisotopic mass is 158.013304 Da .Chemical Reactions Analysis
Reactions at the benzylic position can occur via an SN1 pathway, via the resonance-stabilized carbocation . The compound can participate in various reactions due to the presence of the aldehyde group and the halogens.Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-3-methylbenzaldehyde is a solid with a boiling point of 118-120 °C/50 mmHg (lit.) and a melting point of 60-63 °C (lit.) . The compound has a molecular weight of 158.56 .Wissenschaftliche Forschungsanwendungen
Agrochemical Synthesis
2-Chloro-4-fluoro-3-methylbenzaldehyde: is utilized as an intermediate in the synthesis of agrochemicals. The incorporation of fluorine atoms in agrochemical compounds can significantly alter their biological activity, making them more effective against pests. The compound’s derivatives are used in the development of new pesticides that offer enhanced performance and environmental safety .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential therapeutic effects and are often included in the early stages of drug discovery and development .
Material Science
The unique properties of 2-Chloro-4-fluoro-3-methylbenzaldehyde make it a valuable component in the field of material science. Researchers use it to synthesize novel materials with specific desired properties, such as increased strength, durability, or chemical resistance .
Organic Synthesis
This compound is a key intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the formation of diverse chemical structures, which can be further modified to achieve a wide range of organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Chloro-4-fluoro-3-methylbenzaldehyde are used as reagents or standards. They help in the development of analytical methods for the detection and quantification of various substances in complex mixtures .
Veterinary Medicine
The compound’s derivatives are also investigated for their use in veterinary medicine. They may contribute to the creation of new veterinary drugs that improve the health and well-being of animals, offering better disease control and treatment options .
Safety and Hazards
Zukünftige Richtungen
The unique properties of 2-Chloro-4-fluoro-3-methylbenzaldehyde make it a valuable tool for synthesizing novel compounds and exploring various applications. Its use in the synthesis of substituted α-cyanocinnamic acid and 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile suggests potential applications in the development of new chemical entities .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJRBNFHJDSMPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743130 |
Source


|
| Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-methylbenzaldehyde | |
CAS RN |
1260764-27-9 |
Source


|
| Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)











![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)
